Palladium, bis(1-butyl-1H-imidazole)dichloro-

carbonylative Suzuki coupling palladium precatalyst comparison aqueous catalysis

Batch inconsistency plagues in situ PdCl₂/imidazole catalyst systems. Pd(1-BI)₂Cl₂ is a pre-formed, air- and moisture-stable Pd(II) precatalyst that ensures reproducibility across cross-coupling workflows. • 99% conversion, 89% yield in carbonylative Suzuki coupling in neat water at 1 mol% loading (80 °C, 1 atm CO) - outperforming the 1-methylimidazole analog by 12 pp in both conversion and yield. • Defined 1:2 Pd:ligand stoichiometry enables reproducible generation of active Pd nanoparticles with superior stability; retains 84% activity after 3 h CO pre-stirring vs. 26% for PdCl₂-derived NPs. • Eliminates deactivation observed with in situ PdCl₂/free ligand mixtures. ≥97% purity. Store at 4 °C under nitrogen.

Molecular Formula C14H24Cl2N4Pd
Molecular Weight 425.7 g/mol
Cat. No. B13105786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium, bis(1-butyl-1H-imidazole)dichloro-
Molecular FormulaC14H24Cl2N4Pd
Molecular Weight425.7 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl
InChIInChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2
InChIKeyBSFSLCYJLMFYRG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(1-butylimidazole)₂Cl₂ – Identity and Procurement Classification


Palladium, bis(1-butyl-1H-imidazole)dichloro- (CAS 83252-49-7; Pd(1-BI)₂Cl₂) is a discrete, square-planar palladium(II) complex bearing two N-coordinated 1-butylimidazole ligands and two chloride ligands, with a molecular weight of 425.7 g/mol [1]. It belongs to the class of bis(imidazole)palladium(II) dichloride precatalysts [Pd(im)₂Cl₂] that serve as well-defined, air- and moisture-tolerant sources of palladium for C–C and C–heteroatom bond-forming reactions [2]. Unlike in situ catalyst-generation approaches, this pre-formed complex offers batch-to-batch reproducibility and eliminates the need for handling free imidazole ligands during reaction setup.

Pre-formed bis(imidazole)Pd(II) precatalyst
Air- and moisture-stable solid
Eliminates free imidazole ligand handling

Why Generic Palladium Sources Cannot Substitute This Precatalyst


The butyl substituent on the imidazole ligand is not merely a solubility handle; it directly modulates the electronic donation to the palladium centre and the kinetic stability of the palladium nanoparticles (Pd NPs) generated under catalytic conditions [1]. Simply mixing PdCl₂ with free 1-butylimidazole in situ delivers markedly inferior catalytic performance compared to the pre-formed Pd(1-BI)₂Cl₂ complex, because the pre-formed complex provides a controlled ligand:Pd stoichiometry and ensures rapid, reproducible generation of active Pd NPs [1]. Furthermore, switching to the shorter-chain 1-methylimidazole analog (Pd(1-MI)₂Cl₂) yields measurably lower conversions in carbonylative Suzuki coupling, demonstrating that the butyl chain imparts a genuine catalytic advantage rather than serving as a functionally interchangeable auxiliary [1].

Pd(1-BI)₂Cl₂ (this product)
PdCl₂ + free 1-butylimidazole (in situ)
In situ generation yields far lower conversion and rapid NP deactivation; pre-organized ligand sphere is essential for active, long-lived Pd nanoparticles.
Pd(1-BI)₂Cl₂
Pd(1-MI)₂Cl₂ (methyl analog)
Shorter alkyl chain reduces conversion and yield in carbonylative Suzuki coupling; the butyl chain is not a functionally interchangeable auxiliary.

Quantified Differentiation Against Closest Analogs


Carbonylative Suzuki Coupling Performance vs. Methyl Analog

In a direct, side-by-side evaluation under identical conditions (1 mol% Pd, PhI/PhB(OH)₂, 1 atm CO, Na₂CO₃, H₂O, 80 °C, 1 h), the butyl-substituted complex Pd(1-BI)₂Cl₂ outperformed its methyl-substituted analog Pd(1-MI)₂Cl₂ in conversion (99% vs. 87%), product yield (89% vs. 77%), and selectivity to benzophenone (90% vs. 89%) [1]. The difference in conversion represents a 12-percentage-point improvement for the butyl derivative. At 2 h reaction time, Pd(1-BI)₂Cl₂ achieved quantitative conversion (100%) with 93% yield (93% selectivity), while Pd(1-MI)₂Cl₂ reached 95% conversion and 89% yield (94% selectivity) only after 2 h [1]. The authors explicitly selected Pd(1-BI)₂Cl₂ for all subsequent substrate scope studies because it 'afforded slightly higher conversions' [1].

Carbonylative Suzuki
Head-to-head
99% conversion (1 h) vs. 87% for Pd(1-MI)₂Cl₂; +12 pp yield
Reported higher conversion and yield with butyl chain under identical aqueous conditions
1 mol% Pd, H₂O, 80 °C, 1 atm CO
carbonylative Suzuki coupling palladium precatalyst comparison aqueous catalysis

Pre-Formed Complex vs. In Situ Catalyst Generation

When PdCl₂ is used directly as the palladium source in carbonylative Suzuki coupling, conversion reaches only 36% with 14% yield of benzophenone (1 h, 1 mol% Pd, 80 °C, H₂O) [1]. Adding 2 equivalents of free 1-butylimidazole to PdCl₂ in situ improves performance (56% conversion, 41% yield, 72% selectivity), but this still falls far short of the pre-formed Pd(1-BI)₂Cl₂ complex, which delivers 99% conversion, 89% yield, and 90% selectivity under identical conditions [1]. The 63-percentage-point conversion gap and 75-percentage-point yield gap between the pre-formed complex and bare PdCl₂ demonstrate that the pre-organized ligand sphere is essential for generating active, long-lived Pd nanoparticles [1]. Additionally, Pd NPs derived from PdCl₂ undergo much faster deactivation than those originating from Pd(1-BI)₂Cl₂, as evidenced by pre-treatment experiments where conversion dropped to 26% for PdCl₂ vs. 84% for the pre-formed complex after 3 h pre-stirring under CO [1].

Pre-formed vs. in situ
Head-to-head
99% conv. (pre-formed) vs. 36% (PdCl₂), 56% (PdCl₂ + 1-BI)
Pre-formed complex avoids severe activity loss; NP stability significantly higher
Identical conditions; +63 pp conversion advantage over bare PdCl₂
pre-formed precatalyst advantage Pd nanoparticle stability catalyst reproducibility

Reductive Carbonylation of Nitrobenzene Across N-Donor Ligands

In the palladium-catalyzed direct reductive carbonylation of nitrobenzene to phenyl isocyanate—a phosgene-free route to isocyanates—a systematic screen of N-donor ligands (220 °C, 1400 psi CO, toluene, 4 h) revealed stark differences: 1-butylimidazole was the standout ligand, delivering 100% conversion and 63.5% yield (63.5% selectivity) within 2 h [1]. Pyrazole, DMAP, pyridine, and benzimidazole showed only 'some catalytic activity,' while 1,2,4-triazole, pyrazine, and 1,3,5-triazine were essentially inactive [1]. Importantly, the active species was isolated and confirmed as Pd(1-C₄Im)₂Cl₂—the target compound—which was synthesized independently and tested as a well-defined catalyst for this transformation, confirming its identity as the genuine active species [1].

Reductive carbonylation
Reported
1-Butylimidazole: 100% conv., 63.5% yield; other N-donors lower/inactive
Only ligand achieving full conversion in phosgene-free isocyanate synthesis
220 °C, 1400 psi CO; active species isolated as Pd(1-BI)₂Cl₂
reductive carbonylation nitrobenzene to phenyl isocyanate N-donor ligand screening

Suzuki–Miyaura Coupling at Mild Temperatures

A family of [Pd(im)₂Cl₂] complexes—including the 1-butylimidazole derivative (compound 4a)—was evaluated in the Suzuki–Miyaura coupling of 2-bromotoluene, 4-bromotoluene, and 4-bromoanisole with phenylboronic acid in isopropanol–water solution [1]. The study reports that high yields of cross-coupling products were obtained at the relatively mild temperatures of 40 and 60 °C, conditions under which many phosphine-based catalysts require higher thermal input or longer reaction times [1]. Critically, ESI-MS evidence revealed that all [Pd(im)₂Cl₂] complexes undergo ligand exchange in solution to generate the same type of catalytically active bis-ligated species, meaning that the butyl substituent does not alter the fundamental catalytic speciation but does confer differences in solubility, NP stabilization, and the kinetic profile of catalyst activation—as evidenced by the superior performance of Pd(1-BI)₂Cl₂ in the carbonylative Suzuki system [2].

Mild Suzuki coupling
Class-level
High yields at 40–60 °C in iPrOH–H₂O for aryl bromides
[Pd(im)₂Cl₂] class validated for mild-temperature cross-coupling
Butyl chain influences NP stabilization and kinetics, not fundamental speciation
Suzuki-Miyaura coupling aryl bromide low-temperature catalysis

Imidazole Ligand Inhibition Threshold

A study on monomeric triphenylphosphite palladacycles bearing N-imidazole co-ligands demonstrated that while the application of two equivalents of imidazole per palladium improved reaction yield in Suzuki–Miyaura (ethane-1,2-diol) and Sonogashira (ionic liquid) reactions, a 20-fold excess of either 1-methylimidazole or 1-butylimidazole relative to palladium caused a pronounced inhibiting effect in both reactions [1]. This establishes a critical operational window for the pre-formed Pd(1-BI)₂Cl₂ complex: the compound inherently supplies the optimal 2:1 imidazole:Pd stoichiometry, eliminating the risk of accidental over-titration with free ligand that can poison catalytic activity when users attempt to formulate catalysts from PdCl₂ and free imidazole [1]. The inhibition by excess 1-butylimidazole was observed in both Suzuki–Miyaura and Sonogashira manifolds, indicating a general phenomenon rather than a reaction-specific artefact [1].

Ligand inhibition threshold
Context-dependent
2 eq. imidazole per Pd optimal; 20-fold excess inhibits activity
Pre-formed complex provides optimal 2:1 stoichiometry, avoiding catalyst poisoning
Inhibition observed in both Suzuki–Miyaura and Sonogashira manifolds
ligand inhibition effect catalyst poisoning reaction optimization

Evidence-Backed Application Scenarios for Procurement


Aqueous Carbonylative Suzuki Coupling for Diaryl Ketones

When the synthetic target is a diaryl ketone via three-component carbonylative Suzuki coupling in water, Pd(1-BI)₂Cl₂ is the highest-performing pre-formed bis(imidazole)Pd(II) precatalyst reported. Under 1 atm CO at 80 °C in neat water, it achieves 99% conversion and 89% yield of benzophenone in 1 h at 1 mol% loading, outperforming the methyl analog by 12 percentage points in both conversion and yield [1]. The pre-formed complex also eliminates the deactivation and low activity observed when PdCl₂ is used directly or mixed with free 1-butylimidazole in situ [1].

Phosgene-Free Reductive Carbonylation to Isocyanates

For process chemistry groups developing non-phosgene routes to aryl isocyanates, Pd(1-BI)₂Cl₂ represents the only well-defined, isolated palladium–imidazole complex proven to catalyze the direct reductive carbonylation of nitrobenzene to phenyl isocyanate. The PdCl₂/1-butylimidazole (1:3) system—whose active species was confirmed as Pd(1-C₄Im)₂Cl₂—delivers 100% conversion and 63.5% yield at 220 °C and 1400 psi CO, a performance unmatched by pyridine, pyrazole, benzimidazole, triazole, pyrazine, or triazine ligands tested under identical conditions [2].

Mild-Temperature Suzuki–Miyaura Cross-Coupling

Pd(1-BI)₂Cl₂ is a competent precatalyst for Suzuki–Miyaura coupling of aryl bromides at 40–60 °C in aqueous isopropanol, conditions under which the broader [Pd(im)₂Cl₂] family has been validated to deliver high yields [3]. This makes it suitable for coupling of thermally sensitive substrates where higher-temperature phosphine-based systems may cause decomposition. Its air- and moisture-stable nature and simple synthetic preparation further suit it for routine laboratory-scale cross-coupling workflows [3].

Controlled Palladium Nanoparticle Generation

The pre-formed Pd(1-BI)₂Cl₂ complex serves as a well-defined molecular precursor for generating Pd nanoparticles in situ under reducing conditions, with the butylimidazole ligands providing NP stabilization superior to that achieved with PdCl₂ alone or PdCl₂/free imidazole mixtures [1]. Hg(0) poisoning tests confirmed the nanoparticulate nature of the active catalyst, and the pre-formed complex produced NPs that resisted deactivation over 3 h of pre-stirring under CO (84% conversion retained) compared to PdCl₂-derived NPs (26% conversion) [1]. This makes it a preferred precursor for groups studying Pd NP catalysis where ligand identity and stoichiometry must be precisely controlled.

Application
Selection Property
Validation Focus
Aqueous carbonylative Suzuki coupling
Butyl chain-dependent catalytic activity
Compare conversion and yield relative to methyl analog and in situ generation
Phosgene-free isocyanate synthesis
Unique N-donor ligand performance profile
Evaluate against other N-donor ligands under identical reductive carbonylation conditions
Mild-temperature cross-coupling
Air-stable precatalyst active at 40–60 °C
Assess reactivity with thermally sensitive aryl bromides in aqueous isopropanol
Controlled Pd nanoparticle generation
Ligand-stabilized NP formation kinetics
Monitor NP deactivation resistance relative to PdCl₂-derived nanoparticles
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